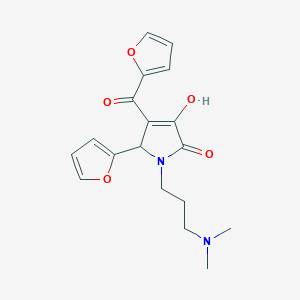

![molecular formula C17H14N4O B2973058 N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide CAS No. 2034253-67-1](/img/structure/B2973058.png)

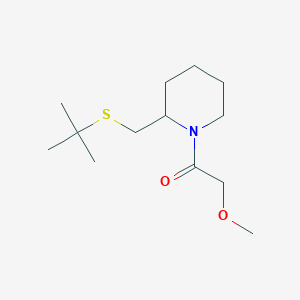

N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide, also known as Bipyridine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a bidentate ligand that can form coordination complexes with various metal ions. The purpose of

Applications De Recherche Scientifique

Carboxamide-Pyridine N-Oxide Heterosynthon in Crystal Engineering

The novel carboxamide-pyridine N-oxide synthon has been utilized to assemble isonicotinamide N-oxide in a triple helix architecture. This synthon is valuable for synthesizing cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, demonstrating its potential in crystal engineering and pharmaceutical cocrystals development (Reddy, Babu, & Nangia, 2006).

Bonding Interaction on Rutile TiO2(110)

Research on bi-isonicotinic acid (2,2′-bipyridine–4,4′-dicarboxylic acid) adsorbed on rutile TiO2(110) explored the adsorbate bonding to the substrate, relevant for electronic coupling in dye-sensitized electrochemical devices. This highlights the compound's role in improving the efficiency of photovoltaic cells and other electrochemical applications (Persson et al., 2000).

Control of Hydrogen Bond Network Dimensionality

Tetrachloroplatinate salts with 4,4-bipiperidinium, piperazinium, and N-protonated isonicotinic acid or isonicotinamide show two-dimensional NH⋯Cl hydrogen bond networks. These networks are related to the one-dimensional ribbon polymer network of [4,4′-H2bipy][PtCl4], indicating the potential for designing materials with specific dimensional properties (Angeloni & Orpen, 2001).

Ligand Basicity in Electrochemically Induced Linkage Isomerization

Studies on Ru(2,2′-bipyridine)2(L)(2-mercaptopyridine)2 complexes, where L includes isonicotinamide, have shown that ligand basicity affects electrochemically induced linkage isomerization. This research is significant for understanding the behavior of complexes in redox reactions, with implications for their use in electrochemical sensors and switches (Hamaguchi, Kaneko, & Ando, 2013).

Mécanisme D'action

Target of Action

Isonicotinamide, an isomer of nicotinamide, is a biochemical reagent . .

Biochemical Pathways

Isonicotinamide has been found to extend the chronological lifespan of yeast through a mechanism that diminishes nucleotides . .

Pharmacokinetics

Isonicotinamide is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane . This suggests that it may have good bioavailability.

Propriétés

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c22-17(14-5-10-19-11-6-14)21-12-15-2-1-7-20-16(15)13-3-8-18-9-4-13/h1-11H,12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFOECQYSGPNIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2972975.png)

![N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2972981.png)

![2-[(3-chloro-4-methoxyphenyl)(cyano)amino]-N-cyclopropylacetamide](/img/structure/B2972985.png)

![2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2972986.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-methoxyphenyl)acetamide](/img/structure/B2972995.png)

![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2972996.png)